molecular formula C17H23N3O3 B7742563 Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-methoxyquinoline-3-carboxylate

Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-methoxyquinoline-3-carboxylate

Cat. No.: B7742563
M. Wt: 317.4 g/mol
InChI Key: OJNBMRKVUUJXRF-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-methoxyquinoline-3-carboxylate is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-methoxyquinoline-3-carboxylic acid with 2-(dimethylamino)ethylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The quinoline core structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription.

Comparison with Similar Compounds

Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound with a simpler structure.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a dimethylamino group and a methoxy group on the quinoline core makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-[2-(dimethylamino)ethylamino]-6-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-5-23-17(21)14-11-19-15-7-6-12(22-4)10-13(15)16(14)18-8-9-20(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNBMRKVUUJXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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